7,7'-(Carbonyldiimino)bis4-hydroxy-3-(2-methyl-4-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt)
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Overview
Description
7,7’-(Carbonyldiimino)bis4-hydroxy-3-(2-methyl-4-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) is an organic compound commonly known as C.I. Acid Red 92 . It is a red crystalline powder that is soluble in water but has poor solubility in organic solvents . This compound is primarily used as an acid dye in the textile, leather, and paper industries .
Preparation Methods
The synthesis of 7,7’-(Carbonyldiimino)bis4-hydroxy-3-(2-methyl-4-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) involves several steps :
Reaction of 2-nitronaphthalene sulfonic acid with 2-methyl-4-sulfonic acid aniline: This reaction produces an azo dye.
Reaction with dicarbonate disodium: The azo dye is then reacted with dicarbonate disodium to form the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can break down the azo bonds, resulting in simpler aromatic compounds.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions .
Scientific Research Applications
7,7’-(Carbonyldiimino)bis4-hydroxy-3-(2-methyl-4-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) has several scientific research applications :
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The compound is used in staining procedures to visualize biological tissues.
Industry: Apart from its use as a dye, it is also used in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form complexes with proteins and other macromolecules . The azo bonds in the compound can interact with various molecular targets, leading to changes in their structure and function . This interaction is crucial for its applications in staining and as a pH indicator .
Comparison with Similar Compounds
Similar compounds include other azo dyes like C.I. Acid Red 1 and C.I. Acid Red 14 . Compared to these compounds, 7,7’-(Carbonyldiimino)bis4-hydroxy-3-(2-methyl-4-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) has unique properties such as higher water solubility and better stability under acidic conditions . These properties make it more suitable for specific industrial and research applications .
Properties
CAS No. |
28706-33-4 |
---|---|
Molecular Formula |
C35H24N6Na4O15S4 |
Molecular Weight |
988.8 g/mol |
IUPAC Name |
tetrasodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methyl-4-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H28N6O15S4.4Na/c1-17-11-23(57(45,46)47)5-9-27(17)38-40-31-29(59(51,52)53)15-19-13-21(3-7-25(19)33(31)42)36-35(44)37-22-4-8-26-20(14-22)16-30(60(54,55)56)32(34(26)43)41-39-28-10-6-24(12-18(28)2)58(48,49)50;;;;/h3-16,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
RLFHKVCTLYWSBM-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
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